molecular formula C21H30O5 B14752808 Alterbrassicene B

Alterbrassicene B

Cat. No.: B14752808
M. Wt: 362.5 g/mol
InChI Key: FCUJDALUYULBFN-CMKJHORQSA-N
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Description

Alterbrassicene B is a natural fusicoccane diterpenoid compound isolated from the fungus Alternaria brassicicola. It has garnered significant attention due to its potent anticancer properties, particularly its cytotoxicity against various cancer cell lines .

Preparation Methods

Chemical Reactions Analysis

Alterbrassicene B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially enhancing its biological activity.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially modifying its biological properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alterbrassicene B has several scientific research applications, including:

Mechanism of Action

Alterbrassicene B exerts its effects primarily through its cytotoxic activity against cancer cells. It has been shown to inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death). The molecular targets and pathways involved in its mechanism of action include the inhibition of key proteins and enzymes that regulate cell proliferation and survival .

Comparison with Similar Compounds

Alterbrassicene B is part of the fusicoccane diterpenoid family, which includes other compounds such as Alterbrassicene A. Compared to its analogs, this compound has shown unique cytotoxic properties against specific cancer cell lines, highlighting its potential as a more effective anticancer agent . Similar compounds include:

This compound’s uniqueness lies in its specific cytotoxicity profile and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(1R,4R,7R,9S,12S,13S)-4,12-dihydroxy-4-(methoxymethyl)-13,15-dimethyl-9-propan-2-yl-14-oxatetracyclo[7.4.1.17,10.01,5]pentadeca-5,10(15)-dien-8-one

InChI

InChI=1S/C21H30O5/c1-11(2)21-15-9-16(22)13(4)20(26-21)7-6-19(24,10-25-5)17(20)8-14(12(15)3)18(21)23/h8,11,13-14,16,22,24H,6-7,9-10H2,1-5H3/t13-,14+,16-,19-,20+,21-/m0/s1

InChI Key

FCUJDALUYULBFN-CMKJHORQSA-N

Isomeric SMILES

C[C@H]1[C@H](CC2=C([C@H]3C=C4[C@]1(CC[C@@]4(COC)O)O[C@@]2(C3=O)C(C)C)C)O

Canonical SMILES

CC1C(CC2=C(C3C=C4C1(CCC4(COC)O)OC2(C3=O)C(C)C)C)O

Origin of Product

United States

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